molecular formula C24H23N5O3S B2432575 ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896304-09-9

ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2432575
CAS RN: 896304-09-9
M. Wt: 461.54
InChI Key: AVPLIZPUJHMRDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and 1,2,4-triazole rings, in particular, would contribute to the compound’s aromaticity . The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrrole ring is known to undergo electrophilic substitution reactions . The exact reactions that this compound could undergo would depend on the conditions and reagents used.

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Compounds with pyrazolylbenzoate and related structures have been studied for their ability to form hydrogen-bonded supramolecular structures. These structures exhibit diverse dimensionalities, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks, facilitated by various types of hydrogen bonds. Such studies are fundamental in the design of new materials with potential applications in molecular recognition, self-assembly, and nanotechnology (Portilla et al., 2007).

Molecular Docking and Potential Inhibitory Activity

Ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate was investigated through FT-IR, FT-Raman spectra, and molecular docking studies. The research highlighted the compound's stability due to hyperconjugative interactions and charge delocalization. Molecular docking suggested that the compound might exhibit inhibitory activity against certain inhibitors, indicating its potential application in the development of pharmaceutical agents (El-Azab et al., 2016).

Asymmetric Synthesis and Chiral Building Blocks

The asymmetric intramolecular Michael reaction was explored to construct chiral building blocks for enantioselective alkaloid synthesis. This approach demonstrates the compound's utility in synthesizing complex, biologically active molecules, underscoring the importance of such chemical frameworks in medicinal chemistry and drug development (Hirai et al., 1992).

Antimicrobial Agents

New quinazolines, structurally similar to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. This research suggests the potential of such compounds in developing new antimicrobial agents, addressing the growing need for novel treatments against resistant bacterial and fungal infections (Desai et al., 2007).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Compounds containing pyrrole rings are found in many pharmaceuticals and natural products, suggesting that this compound could have interesting biological activity that could be explored in future research .

properties

IUPAC Name

ethyl 4-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-2-32-23(31)19-10-12-20(13-11-19)25-22(30)17-33-24-27-26-21(16-18-8-4-3-5-9-18)29(24)28-14-6-7-15-28/h3-15H,2,16-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLIZPUJHMRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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